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Compound of Interest

Compound Name: 1-(3-Methyl-benzoyl)-piperazine

Cat. No.: B012284

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(3-Methyl-benzoyl)-
piperazine

Introduction

1-(3-Methyl-benzoyl)-piperazine is a derivative of piperazine, a core scaffold in a multitude of
pharmacologically active compounds. The structural arrangement of the benzoyl and
piperazine moieties imparts specific physicochemical properties that are of significant interest
in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural
elucidation is a critical prerequisite for any further investigation of its biological activity, and this
is primarily achieved through a combination of modern spectroscopic techniques.

This guide, intended for researchers and scientists, provides a detailed exploration of the
expected spectroscopic characteristics of 1-(3-Methyl-benzoyl)-piperazine using Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). While direct experimental spectra for this specific molecule are not universally published,
this document will serve as a comprehensive predictive analysis based on established
spectroscopic principles and data from closely related analogues.[3][4][5][6] The methodologies
and interpretations presented herein are grounded in authoritative practices to ensure scientific
integrity.

Molecular Structure and Predicted Spectroscopic
Features
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The chemical structure of 1-(3-Methyl-benzoyl)-piperazine consists of a piperazine ring
acylated with a 3-methylbenzoyl group. This structure presents several distinct features that are
expected to be observable in its spectra:

o Aromatic Protons: The protons on the substituted benzene ring will exhibit characteristic
chemical shifts and splitting patterns in the *H NMR spectrum.

» Piperazine Protons: The protons on the piperazine ring are in different chemical
environments and are expected to show distinct signals. Due to the amide bond, rotation
may be restricted, potentially leading to conformational isomers that can be observed by
NMR.[3][5][6][7]

o Methyl Protons: The methyl group on the benzoyl ring will produce a singlet in the *H NMR
spectrum.

o Carbonyl Group: The amide carbonyl group will have a characteristic absorption in the IR
spectrum and a distinct chemical shift in the 13C NMR spectrum.

o Fragmentation: The molecule is expected to undergo predictable fragmentation in the mass
spectrometer, yielding characteristic ions.

'H NMR Spectroscopy
Principles and Experimental Protocol

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful technique for
determining the structure of organic molecules by observing the magnetic properties of
hydrogen nuclei. The chemical shift of a proton is dependent on its local electronic
environment, providing information about the functional groups and connectivity within the
molecule.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methyl-benzoyl)-piperazine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds). The choice of solvent is critical
as it can influence the chemical shifts.[5][7]

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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e Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[4][8]
o Data Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Calibrate the spectrum using the residual solvent peak as an internal standard (e.qg.,
CDCls at 7.26 ppm).[7]

Predicted Spectrum Analysis

The predicted *H NMR spectrum of 1-(3-Methyl-benzoyl)-piperazine in CDCls is expected to
show the following signals:

o Aromatic Protons (4H): These protons on the 3-methylbenzoyl group are expected to appear
in the range of 7.1-7.4 ppm. Due to their meta-substitution pattern, they will likely appear as
a complex multiplet.

e Piperazine Protons (8H): The eight protons on the piperazine ring are in two different
chemical environments due to their proximity to the benzoyl group. The four protons adjacent
to the carbonyl group are expected to be deshielded and appear at approximately 3.4-3.8
ppm, likely as a broad multiplet. The four protons adjacent to the NH group are expected to
be more shielded and appear around 2.8-3.0 ppm, also as a multiplet. It is also possible that
due to restricted rotation around the amide bond, these signals could be further split,
indicating the presence of conformers.[3][4][5][6]

o Methyl Protons (3H): The protons of the methyl group on the aromatic ring are expected to
appear as a sharp singlet at approximately 2.4 ppm.

e NH Proton (1H): The proton on the secondary amine of the piperazine ring is expected to
appear as a broad singlet, typically in the range of 1.6-2.0 ppm, and its chemical shift can be
concentration-dependent.

Data Summary Table: Predicted 'H NMR
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~71-7.4 Multiplet 4H Aromatic protons
_ Piperazine protons (-
~34-38 Broad Multiplet 4H
N-CO-)
] Piperazine protons (-
~28-30 Multiplet 4H
NH-)
~24 Singlet 3H Methyl protons (-CHs)
~16-20 Broad Singlet 1H Amine proton (-NH)

lllustrative Diagram of Proton Environments

Caption: Predicted proton environments in 1-(3-Methyl-benzoyl)-piperazine.

3C NMR Spectroscopy
Principles and Experimental Protocol

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a
distinct signal, and its chemical shift is indicative of its bonding environment.

Experimental Protocol:

o Sample Preparation: A more concentrated sample is typically required for 13C NMR (20-50
mg in 0.5-0.7 mL of deuterated solvent).

e Instrumentation: The spectrum is acquired on the same NMR spectrometer as the *H NMR.
o Data Acquisition:
o Awider spectral width is used (typically 0-220 ppm).

o Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
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o Alarger number of scans is necessary due to the low natural abundance of 13C.

Predicted Spectrum Analysis

The predicted 3C NMR spectrum of 1-(3-Methyl-benzoyl)-piperazine is expected to show the
following signals:

Carbonyl Carbon: The amide carbony! carbon is the most deshielded and is expected to
appear around 170 ppm.[4]

e Aromatic Carbons: The six aromatic carbons will appear in the range of 120-140 ppm. The
carbon attached to the methyl group and the carbon attached to the carbonyl group will have
distinct chemical shifts from the others.

o Piperazine Carbons: The four piperazine carbons are in two different environments. The two
carbons adjacent to the carbonyl group are expected around 42-48 ppm, while the two
carbons adjacent to the NH group are expected to be slightly more shielded, appearing
around 45-50 ppm.[4]

o Methyl Carbon: The methyl carbon is the most shielded and is expected to appear around 21
ppm.

Data Summary Table: Predicted **C NMR

Chemical Shift (ppm) Assignment

~ 170 Carbonyl carbon (C=0)

~ 120 - 140 Aromatic carbons

~45-50 Piperazine carbons (-NH-)
~42 - 48 Piperazine carbons (-N-CO-)
~21 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy
Principles and Experimental Protocol
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic
of the functional groups present in the molecule.

Experimental Protocol:

o Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils),

as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is first collected and then subtracted from the sample spectrum.

Predicted Spectrum Analysis

The predicted IR spectrum of 1-(3-Methyl-benzoyl)-piperazine will show characteristic
absorption bands for its functional groups:

e N-H Stretch: A moderate absorption band around 3300-3500 cm~! corresponding to the N-H
stretching of the secondary amine in the piperazine ring.

e C-H Stretch (aromatic): Weak to medium bands above 3000 cm~! are characteristic of
aromatic C-H stretching.

e C-H Stretch (aliphatic): Medium to strong bands below 3000 cm~1* (around 2850-2960 cm~1)
are due to the C-H stretching of the piperazine and methyl groups.

e C=0 Stretch (amide): A strong, sharp absorption band around 1630-1680 cm~1 is
characteristic of the amide carbonyl group.[9]

e C=C Stretch (aromatic): Several medium to weak bands in the 1450-1600 cm~1 region are
due to the carbon-carbon stretching vibrations within the aromatic ring.

e C-N Stretch: A medium absorption band in the 1200-1350 cm~1 range is expected for the C-
N stretching of the amide and amine.
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ble: licted | :

Wavenumber (cm—?) Intensity Assignment

3300 - 3500 Moderate N-H stretch (amine)

> 3000 Weak-Medium C-H stretch (aromatic)
< 3000 Medium-Strong C-H stretch (aliphatic)
1630 - 1680 Strong C=0 stretch (amide)
1450 - 1600 Medium-Weak C=C stretch (aromatic)
1200 - 1350 Medium C-N stretch

Mass Spectrometry (MS)
Principles and Experimental Protocol

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. It provides information about the molecular weight
and the structure of a molecule through its fragmentation pattern.

Experimental Protocol:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
[10]

« lonization: Electron lonization (El) is a common method where the sample is bombarded with
high-energy electrons, causing ionization and fragmentation.

o Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) according to their m/z ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Predicted Fragmentation Pattern
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The mass spectrum of 1-(3-Methyl-benzoyl)-piperazine is expected to show a molecular ion
peak (M*) at m/z 204, corresponding to its molecular weight.[2] The fragmentation pattern will
likely be dominated by cleavage of the amide bond and fragmentation of the piperazine ring.

Molecular lon (M+): m/z 204

e Fragment 1 (m/z 119): Loss of the piperazine ring via cleavage of the C-N amide bond to
give the 3-methylbenzoyl cation. This is a very common and often abundant fragment for
benzoyl derivatives.

e Fragment 2 (m/z 91): Loss of CO from the 3-methylbenzoyl cation (m/z 119) to give the tolyl
cation.

o Fragment 3 (m/z 85): The piperazinyl radical cation resulting from cleavage of the amide
bond.

Data Summary Table: Predicted Mass Fragments

m/z Proposed Fragment
204 [M]* (Molecular lon)
119 [CH3-CeHa-COJ*

91 [CH3-CeHa]*

85 [CaHsN2]*

lllustrative Diagram of Predicted Fragmentation
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Caption: Predicted major fragmentation pathway for 1-(3-Methyl-benzoyl)-piperazine.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary
suite of tools for the structural elucidation of 1-(3-Methyl-benzoyl)-piperazine. This guide has
detailed the predicted spectroscopic data based on the known chemical structure and
established principles. The *H and 3C NMR spectra are expected to reveal the connectivity of
the carbon and hydrogen atoms, while IR spectroscopy will confirm the presence of key
functional groups, particularly the amide carbonyl. Mass spectrometry will determine the
molecular weight and provide insight into the molecule's stability and fragmentation pathways.
Together, these techniques enable a comprehensive and confident characterization of 1-(3-
Methyl-benzoyl)-piperazine, which is essential for its application in scientific research and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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